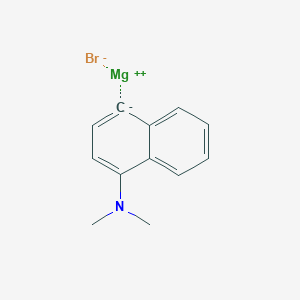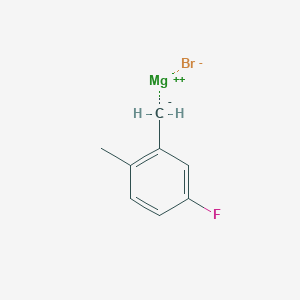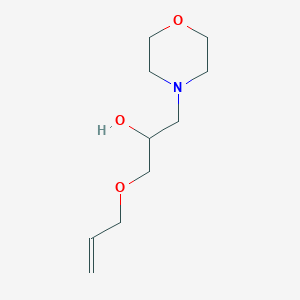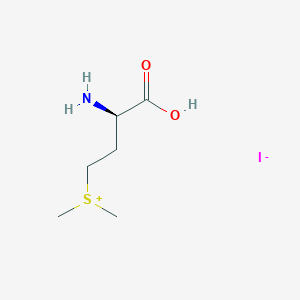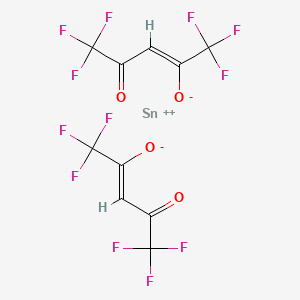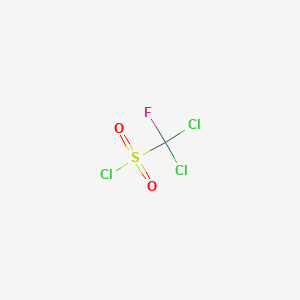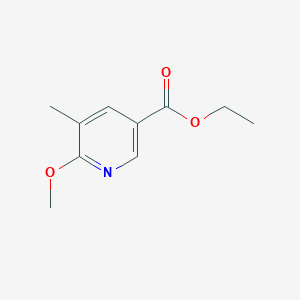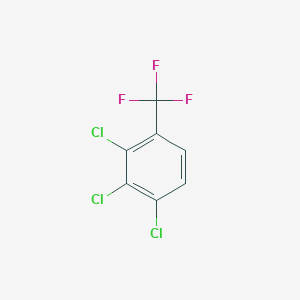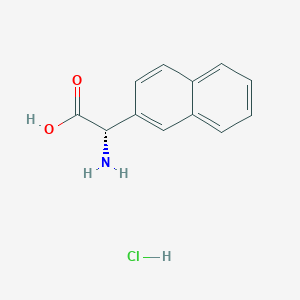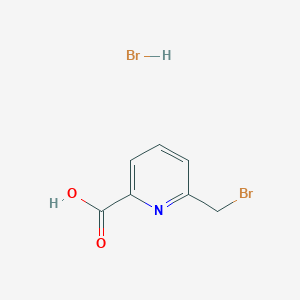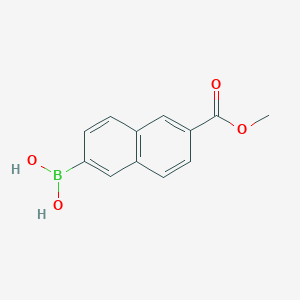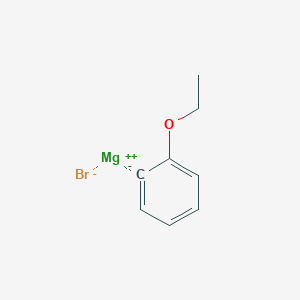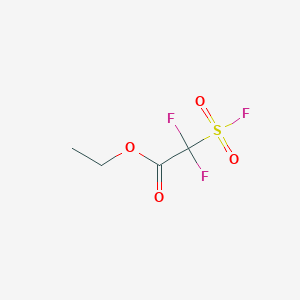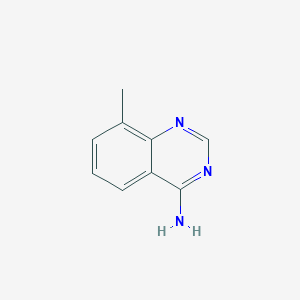
1,1,1-Trifluoro-2-pentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-2-pentanol is a chemical compound with the molecular formula C5H9F3O and a molecular weight of 142.12 g/mol . It is a secondary alcohol with three fluorine atoms attached to the first carbon atom, making it a fluorinated alcohol. This compound is known for its unique properties, including its ability to form hydrogen bonds and its high polarity, which make it valuable in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-2-pentanol can be synthesized through several methods. One common method involves the reduction of 1,1,1-trifluoroacetone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves the use of microbial enzymes to reduce 1,1,1-trifluoroacetone. This biocatalytic approach utilizes alcohol dehydrogenases or carbonyl reductases to achieve high enantiomeric excess and optical purity . The process is scalable and environmentally friendly, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-2-pentanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,1,1-trifluoro-2-pentanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form 1,1,1-trifluoro-2-pentane using strong reducing agents.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 1,1,1-Trifluoro-2-pentanone
Reduction: 1,1,1-Trifluoro-2-pentane
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-2-pentanol has a wide range of applications in scientific research:
Wirkmechanismus
1,1,1-Trifluoro-2-pentanol acts as a proton acceptor, allowing it to participate in various chemical reactions by accepting protons from other molecules. This mechanism is crucial in reactions such as nucleophilic substitution and rearrangement reactions. Additionally, it has been shown to inhibit certain enzymes, including cytochrome P450 and cytochrome b5, which play roles in drug metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoro-2-propanol: A shorter chain analog with similar properties but different reactivity due to the shorter carbon chain.
1,1,1-Trifluoro-2-butanol: Another fluorinated alcohol with a slightly longer carbon chain, affecting its physical and chemical properties.
Uniqueness
1,1,1-Trifluoro-2-pentanol is unique due to its specific carbon chain length and the presence of three fluorine atoms, which impart high polarity and the ability to form strong hydrogen bonds. These properties make it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation .
Eigenschaften
IUPAC Name |
1,1,1-trifluoropentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O/c1-2-3-4(9)5(6,7)8/h4,9H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXJROCLUIYGSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
